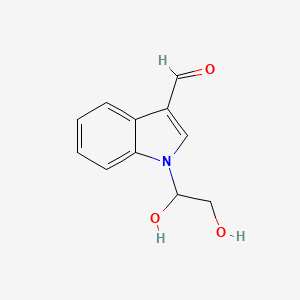
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one
Übersicht
Beschreibung
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one (DPE) is a synthetic compound that has recently been gaining attention for its potential applications in scientific research. It has been studied extensively in the laboratory and has been found to possess a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Structural and Reactive Models for Enzymes
The iron(III) complexes of bis(phenolate) ligands, including 1,4-diazepane derivatives, have been studied as models for intradiol-cleaving enzymes. These models help in understanding the reactivity and structure of certain enzymes, contributing to the advancement of biochemical research (Mayilmurugan et al., 2010).
Novel Organic Synthesis Methods
Research has been conducted on novel ways to synthesize diazepine derivatives, including 1,4-diazepane. These methods involve exploring different chemical reactions and conditions, contributing to the field of synthetic chemistry (Ahumada et al., 2016).
Crystal Structure Determination
Studies on the X-ray crystal structure of 1,4-diazepane derivatives offer insights into the molecular structures of these compounds. Such research is crucial for understanding the physical and chemical properties of new compounds (Tingley et al., 2006).
Microwave-Assisted Synthesis
Research into the microwave-assisted synthesis of 1,4-diazepin-5-ones and their reduction products demonstrates the potential of microwave technology in enhancing chemical synthesis processes (Wlodarczyk et al., 2007).
Multicomponent Reaction Synthesis
The synthesis of diazepane systems through multicomponent reactions provides a novel approach to creating complex molecular structures, which is valuable in medicinal chemistry and drug discovery (Banfi et al., 2007).
Crystal Structures and Docking Studies
Research involving the crystal structures and docking studies of 1,4-diazepine derivatives helps in understanding how these molecules interact with biological targets, which is important in drug design and development (Velusamy et al., 2015).
Reactivity of Oxotransferases
Studies on molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including 1,4-diazepane derivatives, contribute to understanding the reactivity of oxotransferase enzymes. This research is significant for enzymology and related fields (Mayilmurugan et al., 2011).
Wirkmechanismus
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/ROCK complex. This complex regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
This compound is a highly selective and potent ROCK inhibitor . It works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . The maximum reduction of IOP occurs after 1 to 2 hours .
Biochemical Pathways
The compound affects the biochemical pathways related to the regulation of intraocular pressure and flow facility. By inhibiting ROCK, it disrupts the Rho/ROCK complex, thereby affecting the physiological functions regulated by this complex .
Pharmacokinetics
It is known that the compound has high intraocular permeability . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The primary result of the compound’s action is a decrease in intraocular pressure and an increase in flow facility . This can be beneficial in the treatment of conditions such as glaucoma and ocular hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature
Biochemische Analyse
Biochemical Properties
It is known that 1,4-diazepanes, a core structure in this compound, have been synthesized via imine reductase-catalyzed intramolecular asymmetric reductive amination . This process involves interactions with enzymes such as imine reductases .
Molecular Mechanism
It is known that 1,4-diazepanes can be involved in enzymatic intramolecular asymmetric reductive amination, suggesting potential binding interactions with biomolecules and possible effects on enzyme activity .
Eigenschaften
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)11-17-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYWUEOILJVYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219858 | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
815650-85-2 | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815650-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



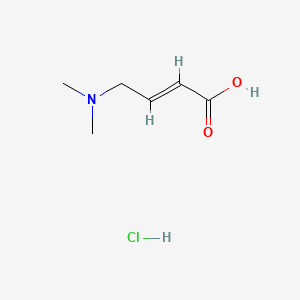
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate](/img/structure/B3025269.png)
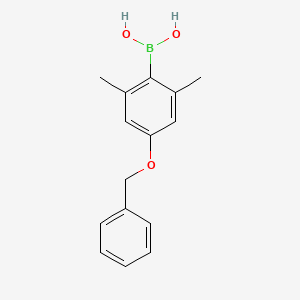
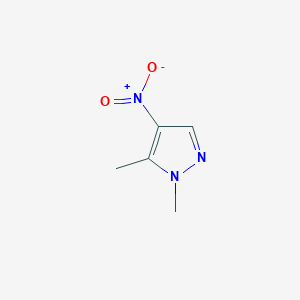

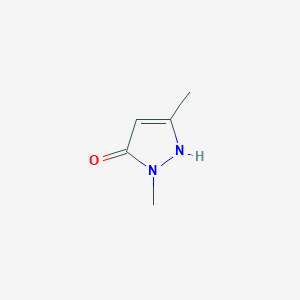

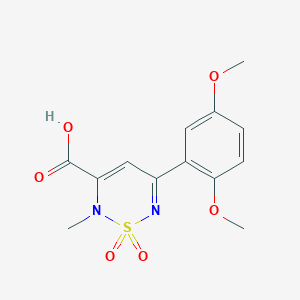
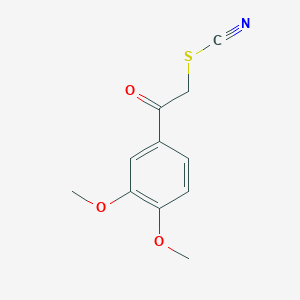
![2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B3025284.png)

![3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3025286.png)

